Pyrazole and thiophene derivative 4

Beschreibung

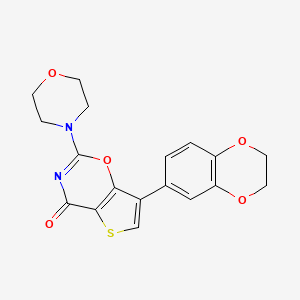

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H16N2O5S |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylthieno[2,3-e][1,3]oxazin-4-one |

InChI |

InChI=1S/C18H16N2O5S/c21-17-16-15(25-18(19-17)20-3-5-22-6-4-20)12(10-26-16)11-1-2-13-14(9-11)24-8-7-23-13/h1-2,9-10H,3-8H2 |

InChI-Schlüssel |

RQLXBUCYHIVDGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Pyrazole and Thiophene Derivative 4 and Analogues

Core Synthetic Strategies for Pyrazole (B372694) Moiety Integration

The construction of the pyrazole ring is a foundational aspect of synthesizing the target derivative. Several classical and modern methods are employed to achieve this, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions Involving Hydrazine (B178648) and 1,3-Difunctional Carbon Units

The most traditional and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This approach is highly versatile due to the ready availability of a wide range of both starting materials. nih.govbeilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Key aspects of this methodology include:

In Situ Generation of 1,3-Dicarbonyls: To expand the scope and efficiency, 1,3-dicarbonyl compounds can be generated in situ. For instance, enolates can react with carboxylic acid chlorides to form the necessary 1,3-diketone, which then undergoes cyclocondensation with a hydrazine in a one-pot reaction. nih.govbeilstein-journals.org

Regiocontrol: A significant challenge, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity of the condensation. The reaction can potentially yield two different regioisomers. nih.govbeilstein-journals.org The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones, for example, can produce a variety of 3-, 5-, and 3,5-substituted pyrazoles. researchgate.net

Modern Variations: Recent advancements have introduced multicomponent reactions (MCRs) that streamline the synthesis. For example, a one-pot, four-component condensation of aldehydes, hydrazine hydrate, succinic or phthalic anhydride, and 1,3-dicarbonyl compounds has been developed. nih.gov

1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation

A powerful and atom-economical alternative for constructing the pyrazole nucleus is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne or alkene. acs.orgnih.gov This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

Key features of this approach are:

Diazo Compound Generation: Due to the often hazardous nature of diazo compounds, methods for their in-situ generation are highly favored. acs.org For instance, aryldiazomethanes can be safely and effectively produced from stable tosylhydrazone derivatives. acs.org

Regioselectivity: The reaction of diazo compounds with terminal alkynes can be highly regioselective, typically furnishing 3,5-disubstituted pyrazoles. acs.org The choice of catalyst and reaction conditions can influence the regiochemical outcome. For example, using Zn(OTf)2 under aqueous micellar catalysis can promote the cycloaddition of diazoacetates to terminal alkynes. researchgate.net

Intramolecular Variants: Intramolecular 1,3-dipolar cycloaddition reactions of alkyne-tethered tosylhydrazones provide a transition-metal-free route to fused polycyclic pyrazoles in high yields. acs.org

Pyrazole Nucleus Construction from Pre-existing Heterocyclic Systems

An example of this strategy involves the reaction of isoxazoles and oxadiazoles (B1248032) with a suitable reagent to induce ring transformation into the corresponding pyrazoles. organic-chemistry.org For instance, a commercially available air-stable Ni(0) complex can catalyze the conversion of isoxazoles into pyrazoles in a single step. organic-chemistry.org Another reported method involves the condensation of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with arylhydrazines to yield substituted pyrazoles. nih.gov

Targeted Synthesis of Pyrazole-Thiophene Carboxamide Frameworks

Once the desired pyrazole amine is obtained, the subsequent crucial step is the formation of the amide bond with a thiophene (B33073) carboxylic acid to yield the final "Pyrazole and thiophene derivative 4" and its analogues. nih.gov

Amidation Reactions of Thiophene Carboxylic Acids with Pyrazole Amines

The direct formation of an amide bond from a carboxylic acid and an amine is often challenging due to the basicity of the amine, which can lead to the formation of an unreactive carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is typically required.

Several methodologies have been explored for the amidation of thiophene carboxylic acids with pyrazole amines, each with its own advantages and limitations. nih.gov

Titanium Tetrachloride (TiCl₄) Mediated Amidation: TiCl₄ can be used to promote the direct condensation of carboxylic acids and amines. researchgate.netresearchgate.net In a study on the synthesis of pyrazole-thiophene carboxamides, the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of TiCl₄ and pyridine (B92270) as a base and solvent was investigated. nih.gov However, this particular protocol resulted in a low yield of the desired amide (12%). nih.gov In other contexts, TiCl₄ has been shown to be an effective mediator for amidation, often requiring stoichiometric amounts and specific solvent systems like pyridine or THF. researchgate.net

DCC/DMAP Mediated Processes: The use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely employed method for amide bond formation, known as the Steglich esterification when applied to alcohols. rsc.org This method proceeds under mild conditions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.orgrsc.org DMAP acts as an acyl transfer catalyst, accelerating the reaction. nih.gov While effective, a drawback of using DCC is the formation of a dicyclohexylurea byproduct, which can sometimes complicate purification. rsc.org

Other Coupling Reagents: A variety of other coupling reagents are commonly used in amide synthesis, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net This combination is particularly effective for coupling electron-deficient amines and sterically hindered substrates. nih.gov The addition of DMAP to the EDC/HOBt system can further improve yields, especially for sluggish reactions. nih.gov

The selection of the optimal amidation method depends on the specific substrates, their steric and electronic properties, and the desired reaction conditions. A comparative study on the synthesis of 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide highlighted the variability in yields with different protocols. nih.gov

| Protocol | Reagents | Solvent | Yield of Amide 3 |

| A | TiCl₄, Pyridine | Pyridine | 12% |

| B | Thionyl Chloride | - | - |

| C | DCC, DMAP | - | - |

| D | - | Xylene | - |

| Data adapted from a study on the synthesis of pyrazole amide derivatives. nih.gov Note: Yields for protocols B, C, and D were not explicitly provided for this specific amide in the cited source but represent alternative methodologies. |

Strategic Functionalization via Suzuki–Miyaura Cross-Coupling for Arylation of Pyrazole-Thiophene Amides

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, and it has been strategically applied to the arylation of pyrazole-thiophene amides. dntb.gov.uanih.gov This palladium-catalyzed reaction allows for the introduction of a variety of aryl and heteroaryl groups onto the thiophene ring, providing a modular approach to a diverse library of functionalized derivatives. dntb.gov.uamdpi.com

A key intermediate in this process is a halogenated pyrazole-thiophene amide, such as 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide. dntb.gov.uanih.govmdpi.com This compound is synthesized by reacting 5-bromothiophene carboxylic acid with a suitable pyrazole amine. mdpi.com The unsubstituted amide has been obtained in good yields, around 68%. dntb.gov.uanih.gov

The subsequent arylation is carried out via a Pd(0)-catalyzed Suzuki–Miyaura cross-coupling. dntb.gov.uanih.gov The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like tripotassium phosphate (B84403) (K₃PO₄), and a solvent, commonly 1,4-dioxane. dntb.gov.uanih.govmdpi.com This method has proven effective for coupling the bromo-substituted pyrazole-thiophene amide with various aryl boronic acids or their pinacol (B44631) esters, affording the desired arylated products in moderate to excellent yields, generally ranging from 66% to 81%. nih.govcabidigitallibrary.org Research has noted that aryl boronic acids with electron-donating groups tend to result in higher yields compared to those with electron-withdrawing groups. mdpi.com

Table 1: Suzuki-Miyaura Cross-Coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Aryl Boronic Acids/Esters mdpi.com

| Product | Aryl Group | Yield (%) |

|---|

Multi-step Chemical Synthesis Pathways for Specific Carboxamide Derivatives

The synthesis of specific pyrazole-thiophene carboxamide derivatives often involves multi-step pathways that allow for the careful construction of the target molecule. These synthetic routes are designed to build the core heterocyclic structure and then introduce the desired functional groups in a controlled manner.

One common strategy begins with the formation of the pyrazole ring system, followed by the attachment and modification of the thiophene carboxamide moiety. For example, a series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were synthesized in excellent yields through a key final step involving the reaction of 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride with various substituted amines. nih.gov This highlights a convergent approach where the pyrazole acid chloride is a versatile intermediate.

Another multi-step approach involves building the pyrazole ring through cyclization, followed by functional group manipulations. For instance, key 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates were generated via a four-step sequence that included cyclization, formylation, oxidation, and finally acylation. researchgate.net These intermediates were then used to synthesize more complex derivatives. researchgate.net

The synthesis of the pyrazole-thiophene amide bond itself can be achieved through various coupling protocols. The reaction between 5-bromothiophene carboxylic acid and 3-methyl-1-phenyl pyrazol-5-amine has been explored using different methodologies. mdpi.com One protocol utilizes titanium tetrachloride (TiCl₄) in pyridine, though it resulted in a low yield of 12%. mdpi.com A more effective method employed N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane (B109758) (DCM), demonstrating how the choice of reagents is critical in these multi-step sequences. mdpi.com

Pyrazole and Thiophene Derivative 4 as a Key Intermediate in Heterocycle Synthesis

Pyrazole and thiophene derivative 4 has been identified as a crucial building block in the synthesis of a variety of other heterocyclic systems. researchgate.netcu.edu.eg Its strategic design allows it to be a versatile precursor for constructing more complex molecular architectures.

Derivation via Cyclization of N-Acyl Precursors

The synthesis of the key pyrazole derivative 4 is efficiently achieved through the cyclization of an N-acyl precursor. researchgate.netcu.edu.eg This process begins with the reaction between cyanoacetylhydrazine and acetylchloride, which yields the corresponding N-acyl derivative. researchgate.netcu.edu.eg This intermediate is then subjected to cyclization conditions, typically using a base such as sodium ethoxide, which facilitates the ring-closure reaction to form the target pyrazole derivative 4. researchgate.netcu.edu.eg This classic approach, reminiscent of the Knorr pyrazole synthesis, provides a reliable route to this valuable intermediate. researchgate.netcu.edu.egnih.gov

Facilitation of Subsequent Thiophene, Thieno[2,3-b]pyridine, and Thiazole (B1198619) Derivative Construction

Once synthesized, pyrazole derivative 4 serves as a pivotal starting material for the construction of other important heterocyclic rings, including thiophenes, thieno[2,3-b]pyridines, and thiazoles. researchgate.netcu.edu.eg The functional groups present on pyrazole 4 are primed for further chemical transformations and cyclization reactions. researchgate.netcu.edu.eg

For example, amides derived from this pyrazole core can undergo ready cyclization via Michael addition to form thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives. cu.edu.eg This intramolecular reaction is often promoted by a base like sodium ethoxide. cu.edu.eg Furthermore, intermediates derived from the pyrazole core can be utilized to build thiophene and thiazole rings. The reaction with α-halocarbonyl compounds, such as phenacyl bromide or chloroacetone, can lead to the formation of either thiophene or thiazole derivatives, depending on the specific reactants and conditions. cu.edu.egrsc.org This demonstrates the role of pyrazole derivative 4 as a scaffold upon which other heterocyclic systems can be fused or attached. cu.edu.eg

Table 2: Heterocycles Synthesized from Pyrazole Derivative 4 Precursors cu.edu.eg

| Precursor | Reaction Condition | Product Class | Example Product |

|---|

Hybridization and Ring Annulation Approaches for Pyrazole-Thiophene Compounds

Hybridization and ring annulation strategies are central to the synthesis of pyrazole-containing compounds, enabling the fusion of the pyrazole ring with other heterocyclic systems like thiophene. These methods often involve building the pyrazole ring onto a pre-existing molecular fragment.

3+2 Annulations Involving Chalcone-Type Compounds and Hydrazine Derivatives

A widely employed and classic strategy for constructing the pyrazole ring is the [3+2] annulation (or cyclocondensation) reaction between a 1,3-dielectrophilic species and a hydrazine derivative. researchgate.net Chalcones, which are α,β-unsaturated ketones, serve as ideal 1,3-dielectrophile precursors for this transformation. researchgate.netthepharmajournal.com

The synthesis typically begins with the preparation of the chalcone (B49325) itself, often through a base-catalyzed Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and an aldehyde. niscpr.res.inresearchgate.net In the context of pyrazole-thiophene hybrids, one of these starting materials would contain a thiophene moiety. orientjchem.orgresearchgate.net

The subsequent step involves the reaction of the chalcone with a hydrazine, such as hydrazine hydrate, in a suitable solvent like glacial acetic acid or ethanol. thepharmajournal.comniscpr.res.inresearchgate.net This reaction proceeds via condensation and cyclization to form a pyrazoline intermediate. thepharmajournal.comniscpr.res.in The pyrazoline can then be isolated or, in some cases, oxidized in situ to the more stable aromatic pyrazole ring. nih.gov This versatile method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the initial aldehyde, ketone, and hydrazine components. researchgate.net

Gewald Synthesis for Novel Pyrazole-Clubbed Thiophene Derivatives

The Gewald reaction is a powerful one-pot, three-component method for synthesizing substituted 2-aminothiophenes. nih.govnih.gov This reaction typically involves the condensation of a ketone or aldehyde, a cyanoacetamide, and elemental sulfur in the presence of a base. nih.govnih.gov In the context of producing pyrazole-clubbed thiophene derivatives, this methodology has been adapted to incorporate a pyrazole moiety.

A notable application involves the condensation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile to form novel Schiff bases. nih.gov This approach has yielded compounds with promising antibacterial and anti-inflammatory properties. nih.gov The versatility of the Gewald reaction allows for the introduction of various substituents at the 3-, 4-, and 5-positions of the thiophene ring by selecting different starting materials. nih.gov For instance, varying the aldehyde or ketone allows for the incorporation of different lipophilic tails and aromatic groups at the 5-position of the thiophene. nih.gov

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Base | Resulting Derivative |

| Aldehyde/Ketone | Cyanoacetamide | Elemental Sulfur | Triethylamine | Substituted 2-Aminothiophene |

| 1,3-disubstituted-1H-pyrazole-4-carbaldehydes | 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile | - | - | Pyrazole-clubbed Thiophene Schiff bases |

Reactions of Cyanoacetamides with Hydrazonoyl Chlorides Leading to Thiophene Derivatives

Cyanoacetamides are versatile reagents in heterocyclic synthesis due to their polyfunctional nature, possessing both electrophilic and nucleophilic sites. tubitak.gov.tr Their reaction with hydrazonoyl chlorides provides a pathway to various heterocyclic systems, including pyrazole derivatives. nih.gov Specifically, the reaction of hydrazonoyl halides with cyanoacetic hydrazide and its N-arylidene derivatives can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. nih.gov

While the direct synthesis of "Pyrazole and thiophene derivative 4" via this specific reaction is not explicitly detailed in the provided context, the reactivity of cyanoacetamides is fundamental to the formation of both pyrazole and thiophene rings. tubitak.gov.tr For instance, cyanoacetamides can be used to synthesize 2-aminothiophenes through the Gewald reaction, as mentioned previously. researchgate.net The active methylene (B1212753) group in cyanoacetamides readily participates in condensation reactions, a key step in building these heterocyclic frameworks. tubitak.gov.tr

Condensation Reactions of Thiophene-Containing Pyrazolyl Aldehydes and Related Intermediates

The condensation of aldehydes and ketones is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecules. acs.org In the synthesis of pyrazole-thiophene hybrids, the condensation of a thiophene-containing pyrazolyl aldehyde is a critical step.

A multi-step synthesis can begin with the condensation of acetyl thiophene with phenylhydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde. rsc.orgrsc.org This aldehyde can then be reacted with other intermediates. For example, its condensation with thiosemicarbazide (B42300) yields a thiosemicarbazone derivative, which can be further cyclized to create a thiazole ring, resulting in a pyrazolyl–thiazole derivative of thiophene. rsc.orgrsc.org This strategy highlights how condensation reactions involving pyrazolyl aldehydes are pivotal in creating hybrid molecules that incorporate pyrazole and thiophene scaffolds. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product |

| Acetyl thiophene | Phenyl hydrazine | H2SO4 | Hydrazone intermediate |

| Hydrazone intermediate | POCl3, DMF | - | Pyrazole-4-carbaldehyde |

| Pyrazole-4-carbaldehyde | Thiosemicarbazide | Acetic acid | Thiosemicarbazone derivative |

Hybridization via Thiazol-4-one and Thiophene Scaffolds Incorporating Pyrazole

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery to develop compounds with enhanced biological activity. ekb.eg The hybridization of thiazole, pyrazole, and thiophene rings has garnered significant interest due to the diverse pharmacological properties associated with these individual heterocycles. nih.gov

The synthesis of such hybrid molecules often involves multi-step reaction sequences. rsc.org A common route involves first constructing a pyrazole ring fused with a thiophene, often starting from a thiophene derivative. rsc.orgrsc.org This thiophene-pyrazole core can then be elaborated by reacting it with reagents that build the thiazole or thiazol-4-one ring. For example, a pyrazole-4-carbaldehyde derived from thiophene can be converted to a thiosemicarbazone, which upon reaction with substituted phenacyl bromides, yields pyrazolyl–thiazole derivatives. rsc.orgrsc.org This approach leverages the unique electronic properties of the thiophene ring, which can enhance the binding affinity and specificity of the final hybrid molecule to biological targets. rsc.orgrsc.org

Sustainable and Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically active molecules to reduce environmental impact and improve efficiency.

Application of Green Catalysts for Amine Protection in Pyrazole Nucleus (e.g., PEG-400, Boc Catalysis)

The protection of amine groups is a common and crucial step in the synthesis of complex molecules containing a pyrazole nucleus. Traditional methods often utilize hazardous reagents and solvents. Green alternatives focus on the use of environmentally benign catalysts and reaction media.

One such approach is the N-Boc protection of secondary amines in the pyrazole ring using Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a green catalyst. japsonline.comjapsonline.com Polyethylene glycol-400 (PEG-400) has been successfully employed as an eco-friendly reaction medium for this transformation, offering good to excellent yields at room temperature. japsonline.comjapsonline.comresearchgate.net This method is advantageous as it often avoids the formation of common side products like isocyanates and urea (B33335) derivatives. japsonline.comjapsonline.com Conventional catalysts like 4-dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA) can also be used, and these reactions are often fast with minimal side product formation. japsonline.comjapsonline.com

| Protecting Agent | Catalyst/Medium | Key Advantages |

| Di-tert-butyl dicarbonate (Boc) | PEG-400 | Eco-friendly, good yields, room temperature |

| Di-tert-butyl dicarbonate (Boc) | DMAP, DIPEA | Fast reaction, fewer side products |

Ultrasonic Irradiation Conditions for Enhanced Reaction Efficiency

Ultrasonic irradiation has emerged as a powerful tool in synthetic organic chemistry, accelerating reaction rates, improving yields, and often enabling reactions to proceed under milder conditions. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and collapse of bubbles, generates localized high pressures and temperatures, enhancing mass transfer and reaction kinetics. nih.gov

In the context of pyrazole and thiophene synthesis, ultrasound has been shown to be highly beneficial. For instance, a catalyst-free, one-pot synthesis of pyrazoles via a multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, and ethyl acetoacetate (B1235776) can be efficiently carried out in water under ultrasonic irradiation. nih.gov This method avoids the need for traditional purification steps like chromatography. nih.gov Similarly, the synthesis of trifluoromethyl-containing pyrazoles has been achieved with high yields and significantly reduced reaction times (from hours to minutes) using a Cu(OTf)₂/Et₃N catalytic system under ultrasonic irradiation compared to conventional heating methods. nih.gov The application of ultrasound represents a green and efficient approach to the synthesis of these important heterocyclic compounds. researchgate.net

| Synthesis | Conditions | Advantages of Ultrasonic Irradiation |

| Pyrazole Synthesis (Multicomponent) | Water, catalyst-free | Avoids chromatography, highly selective, no byproducts |

| CF3-containing Pyrazole Synthesis | Cu(OTf)₂/Et₃N catalyst | High yields, drastically reduced reaction times |

Principles of Atom Economy and Reduced Hazardous Reagent Usage

The concept of atom economy, a cornerstone of green chemistry, is paramount in the modern synthesis of heterocyclic compounds like pyrazole and thiophene derivatives. primescholars.com This principle emphasizes the maximization of the incorporation of all reactant atoms into the final product, thereby minimizing waste. primescholars.comlibretexts.org Traditional synthetic routes often suffer from poor atom economy, generating significant amounts of byproducts. primescholars.com

In the context of pyrazole synthesis, this has led to the development of methods that move away from hazardous reagents and harsh reaction conditions. researchgate.netsci-hub.se For instance, the use of toxic and explosive diazo compounds in 1,3-dipolar cycloaddition reactions is being replaced by safer alternatives. longdom.org Similarly, the development of catalytic systems, such as those employing copper or iodine, allows for reactions to proceed under milder conditions, often at room temperature, reducing energy consumption and the need for hazardous solvents. organic-chemistry.orgmdpi.com The use of reusable catalysts further enhances the green credentials of these synthetic approaches. acs.org

Key Features of Atom-Economical Pyrazole Synthesis:

| Feature | Description |

| High Atom Economy | Maximizes the incorporation of starting materials into the final product. acs.org |

| Use of Safer Reagents | Avoids toxic and hazardous substances like diazo compounds. longdom.org |

| Mild Reaction Conditions | Reactions are often conducted at room temperature, reducing energy consumption. organic-chemistry.org |

| Catalyst Reusability | Employment of recoverable and reusable catalysts to minimize waste. acs.org |

| Solvent-Free or Green Solvents | Utilizes environmentally benign solvents like water or performs reactions without a solvent. nih.govnih.gov |

Multicomponent Reaction (MCR) Strategies for Complex Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the efficient construction of diverse molecular scaffolds. mdpi.comnih.gov These one-pot syntheses are inherently atom- and step-economical, aligning perfectly with the principles of green chemistry. mdpi.comnih.gov

One-Pot Synthesis of Diverse Bioactive Pyrazole Derivatives

The one-pot synthesis of pyrazole derivatives through MCRs has gained significant traction due to its ability to generate a wide array of structurally diverse and biologically active molecules. mdpi.comnih.gov These reactions often involve the condensation of hydrazines with various carbonyl compounds and other building blocks. researchgate.netmdpi.com

For instance, a variety of polysubstituted pyrazole derivatives have been efficiently synthesized via one-pot, two-step reactions involving malononitrile, 2,4-dinitrophenylhydrazine, and different benzaldehydes in a deep eutectic solvent. nih.gov Another example involves the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water to produce 1-H-pyrazole derivatives. longdom.org The simplicity of the experimental procedures, short reaction times, and high yields make these MCRs highly attractive for the rapid generation of compound libraries for drug discovery. longdom.orgbiointerfaceresearch.com

Examples of One-Pot Pyrazole Syntheses:

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Malononitrile, 2,4-dinitrophenylhydrazine, benzaldehydes | Deep Eutectic Solvent | 5-amino-3-(aryl substituted)-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | nih.gov |

| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate/Water | 1-H-pyrazole derivatives | longdom.org |

| Hydrazine hydrate, arylidene malononitrile, isothiocyanates | HAp/ZnCl2 nano-flakes | 1H-pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

| Aldehydes, hydrazine derivatives, ethyl acetoacetate | Alkoxide | Pyrazole derivative salts | researchgate.net |

Synthesis of Fused Pyrazole Systems (e.g., Pyrano[2,3-c]pyrazoles, Pyrimido[4,5-d]pyrimidines)

MCRs are particularly well-suited for the synthesis of fused heterocyclic systems, where a pyrazole ring is annulated with other heterocyclic rings. This approach allows for the construction of complex and medicinally important scaffolds in a single step. tandfonline.com

Pyrano[2,3-c]pyrazoles: These fused systems are commonly synthesized via four-component reactions. A typical example involves the reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile. nih.govnanomaterchem.com These reactions can be facilitated by various catalysts, including nanoparticles, and can often be performed in environmentally friendly solvents like water or under solvent-free conditions. nih.govnanomaterchem.com The use of microwave or ultrasound irradiation can further accelerate these reactions and improve yields. nih.gov

Pyrimido[4,5-d]pyrimidines: The synthesis of these fused pyrimidine (B1678525) systems can also be achieved through MCRs. For example, the reaction of 6-aminouracil, aromatic aldehydes, and a 1,3-dicarbonyl compound (like dimedone or barbituric acid) can lead to the formation of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines, which are structurally related to pyrimido[4,5-d]pyrimidines. rsc.orgnih.gov These reactions can be performed under solvent-free and catalyst-free conditions using mechanochemical methods like ball-milling, further highlighting the green aspects of MCRs. rsc.org Recent developments have also shown the use of novel ionic liquid catalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com

Advanced Computational Chemistry Methodologies and Theoretical Studies

Density Functional Theory (DFT) Investigations of Pyrazole (B372694) and Thiophene (B33073) Derivative 4

DFT calculations have been employed to comprehensively analyze the structural and electronic features of Pyrazole and thiophene derivative 4. nih.gov These theoretical explorations are crucial for predicting the compound's stability, reactivity, and electronic behavior, offering a foundational understanding of its chemical nature.

Computational studies, particularly those using DFT methods, have been pivotal in determining the three-dimensional arrangement of atoms in Pyrazole and thiophene derivative 4. nih.gov The optimization of the molecular geometry reveals the most stable conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface.

In a representative study of a series of pyrazole-thiophene amides, the geometries of the compounds were optimized to understand their structural features. nih.gov The analysis of bond lengths, bond angles, and dihedral angles in the optimized structure of such derivatives provides a detailed picture of the spatial relationship between the pyrazole and thiophene rings. For instance, the planarity or non-planarity between these two heterocyclic rings can significantly influence the electronic properties of the molecule. In some optimized structures of related compounds, a certain degree of coplanarity between the pyrazole and thiophene rings has been observed, which can facilitate electron delocalization across the molecular framework. researchgate.net The conformational analysis also helps in identifying the preferred orientation of substituent groups attached to the core structure, which is critical for understanding its interaction with other molecules.

The electronic properties of Pyrazole and thiophene derivative 4 are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. rsc.org

A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For a series of synthesized pyrazole-thiophene based amide derivatives, DFT calculations were used to determine their FMO energies and energy gaps. mdpi.com The HOMO was typically found to be localized on the more electron-rich parts of the molecule, while the LUMO was distributed over the electron-deficient regions.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Pyrazole-Thiophene Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.33 |

| Energy Gap (ΔE) | 4.88 |

This data is representative of a compound from a studied series of pyrazole-thiophene derivatives and serves as an illustrative example.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the reactivity and stability of Pyrazole and thiophene derivative 4. nih.govmdpi.com These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

The electronic chemical potential (μ) represents the escaping tendency of electrons from a molecule and is related to the negative of its electronegativity. mdpi.com It is calculated as the average of the HOMO and LUMO energies. A higher chemical potential suggests a greater tendency to donate electrons.

The electrophilicity index (ω) measures the ability of a molecule to accept electrons. mdpi.com It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a stronger electrophilic character.

Chemical hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. mdpi.com It is calculated as half the difference between the LUMO and HOMO energies. Molecules with a large energy gap are considered "hard," indicating lower reactivity, while those with a small energy gap are "soft" and more reactive. mdpi.com Chemical softness (S) is the reciprocal of hardness and provides a direct measure of the molecule's reactivity. mdpi.com

Electronegativity (χ) is the power of an atom or a group of atoms in a molecule to attract electrons to itself. mdpi.com It is calculated as the negative of the electronic chemical potential.

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. mdpi.com It can be approximated as the negative of the HOMO energy. A lower ionization potential indicates that the molecule is a better electron donor.

Electron affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. mdpi.com It can be approximated as the negative of the LUMO energy. A higher electron affinity suggests a greater ability to accept an electron.

Table 2: Calculated Chemical Reactivity Descriptors for a Representative Pyrazole-Thiophene Derivative

| Descriptor | Formula | Value |

| Ionization Potential (IP) | -EHOMO | 6.21 eV |

| Electron Affinity (EA) | -ELUMO | 1.33 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.77 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.44 eV |

| Chemical Softness (S) | 1/η | 0.41 eV-1 |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.77 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.91 eV |

This data is representative of a compound from a studied series of pyrazole-thiophene derivatives and serves as an illustrative example.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of new molecules, offering a way to validate and interpret experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of these methods.

Theoretical calculations for pyrazole-based thiophene carboxamides have been performed using the PBE0-D3BJ/def2-TZVP/SMDDMSO level of theory to optimize their three-dimensional structures and compute NMR data. researchgate.net Such studies help in the structural confirmation of synthesized compounds. researchgate.net For phenyl-substituted pyrazoles, a correlation has been established between the dihedral angle and the difference in 13C chemical shifts of the ortho and meta carbon atoms, demonstrating the utility of these predictions in conformational analysis. capes.gov.br Automated computational frameworks are now being developed to enable high-throughput prediction of NMR chemical shifts in solution by combining classical molecular dynamics with DFT calculations, which is a significant step forward in accurately identifying stable species in complex environments. nih.govresearchgate.net

Non-linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are crucial for advancements in photonics and telecommunications. The search for organic molecules with significant NLO properties is an active area of research. Pyrazole and thiophene derivatives have been identified as promising candidates.

Computational investigations into pyrazole-thiophene amides have been conducted to understand their NLO properties. researchgate.net These DFT calculations provide insights into their geometry and physical characteristics. researchgate.net Studies on various pyrazoline derivatives have shown that the inclusion of different substituent groups, such as thiophene, can lead to materials with significant third-order NLO properties, including nonlinear absorption and refraction. The calculated values for the third-order nonlinear optical susceptibility (χ⁽³⁾) and second-order hyperpolarizability (γ) for some pyrazoline derivatives are on the order of 10⁻⁶ esu and 10⁻²⁶ esu, respectively.

Molecular Docking Simulations for Interaction Mechanism Analysis

Molecular docking is a powerful computational technique used to predict how a molecule (ligand) binds to a target protein's active site. This method is crucial in drug design for understanding interaction mechanisms and predicting the efficacy of potential therapeutic agents.

Prediction of Ligand-Protein Binding Energies and Affinities

The binding energy, often expressed in kcal/mol, is a key metric derived from molecular docking simulations that estimates the binding affinity between a ligand and its protein target. A more negative value typically indicates a stronger and more stable interaction. Various studies on pyrazole-thiophene derivatives have reported promising binding energies against several biological targets.

For instance, a study on tetra-substituted pyrazole analogues reported binding energies ranging from -9.4 to -13.2 kcal/mol against pancreatic lipase. researchgate.net In another investigation, pyridopyrazolo-triazine derivatives showed binding energies between -6.0161 and -7.8182 kcal/mol. nih.gov These results highlight the potential of the pyrazole-thiophene scaffold to form stable complexes with biological macromolecules.

Table 1: Predicted Binding Energies of Representative Pyrazole-Thiophene Derivatives

| Derivative/Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Pyridopyrazolo-triazine 6a | 5IVE (Protein Kinase) | -7.8182 | nih.gov |

| Pyrazole derivative M72 | CYP17 | -10.4 | mdpi.com |

| Pyrazole derivative M76 | VEGFR | -9.2 | nih.gov |

Identification of Key Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The stability of a ligand-protein complex is governed by various intermolecular forces. Molecular docking simulations can identify these crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the active site of Penicillin-Binding Protein 2a (PBP2a), pyrazolyl-thiazole derivatives have been shown to form hydrogen bonds with key residues like Ser462 and engage in π-π stacking interactions with Tyr446 and Met641. rsc.org Similarly, interactions with DNA gyrase can involve hydrogen bonds with residues like ARG:128. The unique electronic properties conferred by the sulfur atom in the thiophene ring can enhance binding affinity and specificity towards biological targets. rsc.org The pyrazole ring is also frequently involved in π-alkyl and π-anion interactions, further stabilizing the complex.

Analysis of Binding Modes within Receptor Active Sites

Understanding the precise orientation and conformation of a ligand within the active site of a receptor—its binding mode—is critical for structure-based drug design. Docking studies reveal that pyrazole-thiophene derivatives can adopt conformations that allow for optimal interaction with key amino acid residues.

For example, the docking of certain derivatives into the active site of PBP2a from S. aureus shows specific hydrogen bonding and π-π stacking that are crucial for their inhibitory activity. rsc.org In other cases, these compounds have been shown to occupy both the p-amino benzoic acid (PABA) and pterin (B48896) binding pockets of dihydropteroate (B1496061) synthase (DHPS), suggesting a mechanism of action through the inhibition of this microbial enzyme. The ability to predict these binding modes allows for the rational design of more potent and selective inhibitors.

In Silico Studies of Interactions with Specific Biological Targets

The versatility of the pyrazole-thiophene scaffold has led to its investigation against a wide array of biological targets implicated in various diseases.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. Pyrazole derivatives incorporating a thiophene moiety have been identified as active DNA gyrase inhibitors. nih.govmdpi.com Docking studies have shown that these compounds can bind effectively within the enzyme's active site, with some exhibiting better binding affinity than existing drugs like ciprofloxacin. als-journal.comals-journal.com

Dihydrofolate Reductase (DHFR): DHFR is another critical enzyme in microbial and human cell proliferation, making it a target for antimicrobial and anticancer drugs. Pyrazole-thiazole-thiophene hybrids have been designed and evaluated as DHFR inhibitors. nih.govacs.org For instance, pyrazolo-thiazolin-4-one derivative 4a has shown inhibitory activity against DHFR. nih.gov

Lanosterol 14α-demethylase: This enzyme is a key component in the fungal cell membrane biosynthesis pathway and is the target of many antifungal agents. Pyrazolyl-thiazole derivatives have been docked against the sterol 14α-demethylase of C. albicans, with results supporting their potential as antifungal agents. rsc.org

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of cellular defense against oxidative stress. nih.gov While there is significant interest in developing inhibitors of the KEAP1-NRF2 protein-protein interaction, and pyrazole carboxylic acids have been identified as a promising chemotype, specific docking studies for a "Pyrazole and thiophene derivative 4" against this target are not prominently featured in the reviewed literature. nih.gov

Succinate Dehydrogenase (SDH): SDH inhibitors (SDHIs) are a major class of fungicides used in agriculture. nih.gov Pyrazole-4-carboxamide and pyrazole-4-acetohydrazide derivatives containing furan (B31954) or thiophene rings have been designed as potential SDHIs. nih.govresearchgate.netresearchgate.net Molecular docking and dynamics simulations have shown that these compounds can have a stronger affinity for SDH than some commercial fungicides, indicating their potential for development as new crop protection agents. researchgate.net

PBP2a, PBP4, and PBP4a: Penicillin-binding proteins (PBPs) are crucial for bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. In methicillin-resistant Staphylococcus aureus (MRSA), PBP2a provides resistance. Computational studies have explored the interaction of pyrazolyl-thiazole derivatives of thiophene with PBP2a, as well as PBP4 of E. coli and PBP4a of B. subtilis. rsc.org The docking results reveal specific interactions that underpin their potential as antibacterial agents against resistant strains. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method aimed at revealing the relationship between the chemical structures of compounds and their biological activities. researchgate.net For pyrazole-thiophene derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues.

The development of predictive QSAR models is a systematic process that begins with the collection of a dataset of pyrazole-thiophene compounds with experimentally determined biological activities, typically expressed as IC50 values. nih.gov These values are often converted to their negative logarithm (pIC50) for modeling purposes. nih.gov The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new, unseen compounds. nih.govdoaj.org

The core of the model development lies in calculating molecular descriptors for each compound. nih.gov These descriptors quantify various aspects of the molecular structure, including electronic, steric, and topological properties. nih.gov By establishing a mathematical relationship between these descriptors and the biological activity of the compounds in the training set, a predictive model is generated. nih.gov The validity and robustness of these models are rigorously checked using both internal and external validation techniques to ensure their reliability for predicting the activity of novel compounds. doaj.orgpnu.ac.ir The ultimate goal is to use these validated models to forecast the biological activity of newly designed, unsynthesized pyrazole-thiophene derivatives. nih.gov

The predictive power of a QSAR model hinges on the correlation between calculated molecular descriptors and the observed biological activity. For pyrazole and thiophene derivatives, a wide array of descriptors are calculated to capture the structural features relevant to their biological function. These can include physicochemical properties, electronic descriptors, and topological indices. nih.govwalisongo.ac.id

For instance, descriptors related to a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be crucial. walisongo.ac.id The energy gap between HOMO and LUMO is particularly relevant as it relates to the molecule's reactivity and stability. researchgate.net Other important descriptors might include those related to polarizability (MLFER_S), electronegativity (GATSe2), and surface area contributions (EstateVSA 6), which have been shown to positively correlate with activity in similar heterocyclic systems. nih.gov The process involves selecting the most relevant descriptors that have a strong correlation with the activity, while avoiding those that are highly inter-correlated to prevent data over-fitting. nih.gov

| Descriptor Type | Descriptor Example | Typical Correlation with Activity | Significance in Model |

|---|---|---|---|

| Electronic | LUMO Energy | Negative | Indicates electrophilic character, potentially enhancing interaction with biological targets. |

| Topological | Wiener Index | Positive | Relates to molecular branching and compactness, affecting how the molecule fits into a receptor site. |

| Physicochemical | LogP (Lipophilicity) | Parabolic | Affects membrane permeability and solubility; an optimal value is often required for activity. |

| Steric | Molar Refractivity | Positive | Relates to molecular volume and polarizability, influencing binding affinity through van der Waals forces. |

To build the mathematical model that connects molecular descriptors to biological activity, various statistical methods are employed. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that predicts activity based on a set of descriptors. researchgate.netiau.ir However, the challenge often lies in selecting the most relevant subset of descriptors from a vast pool of calculated ones.

The Genetic Algorithm (GA) is a powerful variable selection method used in conjunction with MLR (GA-MLR). pnu.ac.irresearchgate.net GA mimics the process of natural selection to explore different combinations of descriptors and identify the subset that produces the most statistically robust and predictive QSAR model. researchgate.netresearchgate.net This approach is superior to simpler methods like stepwise regression because it is less likely to be trapped in local optima and can effectively navigate complex relationships between descriptors. doaj.orgpnu.ac.ir The resulting GA-MLR model provides a clear, interpretable equation that not only predicts the activity of new compounds but also offers insights into the key structural features driving that activity. pnu.ac.irresearchgate.net The robustness of these models is confirmed through validation metrics such as the correlation coefficient (R²) and root mean square error (RMSE) for both the training and test sets. iau.irresearchgate.net

Theoretical Structure-Activity Relationship (SAR) Investigations and Design Principles

Theoretical Structure-Activity Relationship (SAR) studies provide a qualitative framework for understanding how specific structural features of a molecule influence its biological activity. These investigations are crucial for the rational design of new and improved therapeutic agents.

The biological activity of pyrazole-thiophene derivatives can be finely tuned by altering the substituents on their core structure. SAR analysis reveals that the electronic and steric properties of these substituents play a direct role in modulating activity. nih.govrsc.org For example, in a series of pyrazolyl–thiazole (B1198619) derivatives of thiophene, the antimicrobial activity was found to be significantly influenced by the presence of electron-withdrawing groups on an attached phenyl ring. nih.govrsc.org

Groups such as nitro (–NO2) and halogens (–F, –Cl, –Br) can alter the electronic distribution across the molecule, which may enhance binding affinity to biological targets. rsc.orgrsc.org Specifically, compounds bearing 4-NO2 and 3-NO2 substituents showed substantial antimicrobial activity. nih.govrsc.org These electronic effects, combined with the size and shape (steric properties) of the substituents, determine how well the molecule can fit into and interact with the active site of a target enzyme or receptor. nih.gov

| Substituent (R) | Position | Electronic Effect | Observed Impact on Antimicrobial Activity |

|---|---|---|---|

| -NO₂ | 4-phenyl | Strongly Electron-Withdrawing | Substantial increase in activity. rsc.org |

| -NO₂ | 3-phenyl | Strongly Electron-Withdrawing | Substantial increase in activity. rsc.org |

| -Br | 4-phenyl | Weakly Electron-Withdrawing | Moderate activity noted. rsc.org |

| -Cl | 4-phenyl | Weakly Electron-Withdrawing | Moderate activity noted. rsc.org |

| -F | 4-phenyl | Weakly Electron-Withdrawing | Moderate activity noted. rsc.org |

| -OCH₃ | 4-phenyl | Electron-Donating | Lower activity compared to electron-withdrawing groups. |

The rational design of new drugs often involves creating hybrid molecules that combine two or more pharmacologically important scaffolds into a single structure. nih.gov This strategy aims to leverage the unique properties of each component to create a synergistic effect, resulting in enhanced biological activity or an improved therapeutic profile. nih.govrsc.org

The combination of pyrazole and thiophene rings is a prime example of this design principle. mdpi.com The pyrazole ring is a well-known pharmacophore present in many drugs, valued for its ability to modulate enzyme activity. nih.govorientjchem.org The thiophene ring, containing a sulfur atom, possesses unique electronic properties that can improve binding affinity and specificity towards biological targets. nih.govrsc.org By creating pyrazole-thiophene hybrids, researchers aim to design molecules with enhanced pharmacokinetic and pharmacodynamic profiles. nih.gov This approach allows for the development of multifunctional therapeutic agents that can interact with multiple biological targets or exhibit a broader spectrum of activity. nih.govrsc.orgresearchgate.net

Theoretical and Conceptual Applications in Advanced Chemical Research

Materials Science Perspectives and Design Principles

The structural framework of pyrazole (B372694) and thiophene (B33073) derivatives, featuring distinct electron-donating and accepting capabilities, makes them prime candidates for the design of novel functional materials. mdpi.com Their inherent properties can be finely tuned through synthetic modifications, allowing for tailored applications. mdpi.com

Organic Solar Cells (OSCs): The design of pyrazole and thiophene derivatives for OSCs is rooted in creating efficient donor-acceptor (D-A) systems. In this context, thiophene and its oligomers are often employed as part of the π-conjugated bridge or as the donor unit due to their excellent charge transport capabilities. nih.govresearchgate.net Pyrazole derivatives can be conceptualized as electron-accepting components. researchgate.net Research has demonstrated the use of pyrazole derivative dyes as electron acceptors in a blend with the electron-donating polymer poly(3-octyl)thiophene (P3OT) in photovoltaic cells. researchgate.net The interaction between the thiophene-based polymer and the pyrazole acceptor is crucial for charge generation and separation, which are fundamental processes in photovoltaic devices. researchgate.net The planar structure of thiophene-based molecules can facilitate intermolecular π–π stacking, which is beneficial for charge mobility. acs.org

Sensors: The pyrazole ring is an effective chelating ligand for various metal ions due to its nitrogen donor sites. rsc.org When combined with a thiophene unit, which can be part of the signaling framework, these derivatives can function as highly selective chemosensors. rsc.org For instance, a pyrazoline derivative featuring a thiophene-2-yl substituent has been successfully utilized for the fluorescent sensing of mercury ions (Hg²⁺). rsc.org While the absorption spectrum of the probe remains largely unaffected by the presence of metal ions, its fluorescence intensity changes significantly upon binding with the target ion. rsc.org This high sensitivity and selectivity underscore the potential of pyrazole-thiophene systems in environmental monitoring and biological detection. mdpi.comnih.gov

The fusion of pyrazole and thiophene rings into a single molecular entity often results in compounds with significant photophysical properties. mdpi.com These derivatives are designed as donor-π-conjugated acceptor (D-π-A) systems, where the charge transfer between the electron-donating and electron-accepting parts of the molecule can lead to strong fluorescence. researchgate.net

For example, pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives have been synthesized and shown to exhibit fluorescence in the blue region of the spectrum (430–505 nm) when dissolved in methanol. researchgate.net The specific emission wavelength is influenced by the nature of the substituents on the aromatic rings. researchgate.net The inherent synthetic versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of these fluorescent properties for applications in bioimaging and optoelectronics. nih.gov Furthermore, pyrazole ligands have been used to create phosphorescent trinuclear gold(I) complexes with tetrahydrothiophene, which exhibit luminescence with high quantum yields. encyclopedia.pub

| Derivative Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Application | Reference |

|---|---|---|---|---|---|

| Pyrazoline with thiophene-2-yl substituent | 355 | 449 | 0.62 | Hg²⁺ Sensing | rsc.org |

| Pyrazole[3,4-b]thieno[2,3-e]pyridines | Not specified | 430-505 | Not specified | Blue Light Emitters | researchgate.net |

| Trinuclear Au(I) complexes with pyrazole and thiophene | Not specified | ~730 | 0.61-0.75 | Phosphorescent Materials | encyclopedia.pub |

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property for materials used in sensors and responsive systems. Thiophene-based D-π-A compounds exhibit significant solvatochromic shifts in their fluorescence spectra. rsc.org For example, a thiophene derivative showed a large red shift of 162 nm in its fluorescence emission when the solvent was changed from nonpolar cyclohexane (B81311) to polar DMSO. rsc.org This behavior is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules. rsc.org

The Kamlet-Taft solvatochromic model suggests that non-specific interactions, such as solvent dipolarity and polarizability, are the dominant factors controlling these photophysical properties. rsc.org By incorporating a pyrazole moiety, which can further modulate the electronic distribution and dipole moment, it is theoretically possible to design materials with highly sensitive and predictable solvatochromic responses. This makes pyrazole-thiophene derivatives promising candidates for creating probes that can report on the micropolarity of their environment, such as within proteins. researchgate.net

Semiconductors: Thiophene derivatives are well-established as organic semiconductors due to the ability of the sulfur-containing ring to facilitate π-electron delocalization, which is essential for charge transport. nih.gov The incorporation of a pyrazole ring can modify the electronic energy levels (HOMO/LUMO) of the material, thereby tuning its semiconducting properties for specific applications in devices like organic field-effect transistors (OFETs). nih.gov

Liquid Crystals: The potential for pyrazole-thiophene derivatives to act as liquid crystals is based on established design principles. Liquid crystalline materials typically consist of a rigid, anisotropic core coupled with flexible terminal chains. nih.govnih.gov A fused pyrazole-thiophene system could serve as the rigid mesogenic core. By attaching flexible alkoxy chains of varying lengths, it is conceptually plausible to induce mesophase behavior, such as nematic or smectic phases. nih.govnih.gov The polarity and shape of the molecule are critical parameters that determine the type and thermal stability of these phases. nih.gov

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and phosphorescence exhibited by certain pyrazole and thiophene derivatives make them highly suitable for use as emitter materials in OLEDs. nih.gov The thiophene unit contributes to the stability and charge-transporting properties of the molecule, while the pyrazole moiety can be functionalized to tune the emission color and improve quantum efficiency. nih.govencyclopedia.pub The development of these materials is driven by the need for efficient and stable emitters covering the full visible spectrum.

Catalyst Design Principles Incorporating Pyrazole and Thiophene Derivatives

The distinct chemical features of pyrazole and thiophene rings allow for their incorporation into advanced catalyst designs, spanning both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In homogeneous catalysis, pyrazole derivatives are highly valued as N-donor ligands that can coordinate with a variety of metal centers. mdpi.comencyclopedia.pub This coordination is fundamental to the activity of many organometallic catalysts. For example, the pyrazole moiety within the drug Celecoxib can act as a directing group in iridium-catalyzed C-H activation reactions, enabling site-selective functionalization. acs.org A pyrazole-thiophene ligand could therefore be designed to not only bind a metal ion but also to influence the electronic environment of the catalytic center, thereby modulating its reactivity and selectivity.

Theoretical Design of Metal Complexes as Catalytic Agents

The design of novel catalytic agents is a cornerstone of modern chemistry, and pyrazole-thiophene derivatives are highly valued as ligands in coordination chemistry. researchgate.net The inherent electronic properties and versatile coordination modes of the pyrazole and thiophene rings allow for the systematic tuning of the metal center's reactivity. Theoretical modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the rational design of these metal complexes for specific catalytic applications. acs.orgunicam.it

(1H-Pyrazolyl)pyridines, which share structural motifs with pyrazole-thiophene derivatives, are recognized as highly sought-after ligands in coordination chemistry. researchgate.net The ability to functionalize these ligands allows for the creation of metal complexes with tailored photophysical and chemical properties. researchgate.net Computational studies can predict the geometric and electronic structures of these complexes, offering insights into their stability and potential catalytic activity before their synthesis. For instance, DFT calculations can be employed to confirm the geometry of proposed complexes, such as the square-planar geometry of a Pd(II) complex, which was identified as a crucial factor for its catalytic role in preparing pyrazole-4-carbonitrile derivatives. acs.org

The theoretical approach extends to understanding the ligand's role in the catalytic cycle. The protic nature of the pyrazole NH group can be pivotal. In pincer-type pyrazole ruthenium complexes, theoretical calculations suggest that this group facilitates reactions like transfer hydrogenation by participating in proton transfer steps. nih.gov Similarly, in molybdenum-catalyzed deoxydehydration reactions, DFT has been used to investigate the mechanism, considering a pyrazolone-based ligand as the catalytic scaffold. unicam.it By modeling different pathways and calculating their energy profiles, researchers can identify the most favorable reaction mechanism, guiding the design of more efficient catalysts. unicam.it

| Proton Affinity/Acidity | DFT Calculations | Assesses the role of protic groups (like pyrazole N-H) in proton-coupled electron transfer (PCET) steps within a catalytic cycle. | nih.gov |

Chemical Reactivity and Mechanism Studies

Computational chemistry provides powerful tools to dissect the reactivity of complex molecules like pyrazole and thiophene derivative 4. Through theoretical modeling, it is possible to gain a deep understanding of reaction mechanisms, predict outcomes, and rationalize observed chemical behaviors that are often difficult to probe experimentally.

Predicting Reaction Pathways and Selectivity through Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reactions involving pyrazole-thiophene derivatives. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies, thereby predicting the most probable reaction pathway. unicam.it This predictive power is crucial for understanding and optimizing reaction conditions to achieve desired products with high selectivity.

For example, in the synthesis of pyrazole-thiophene amides, DFT calculations have been used to perform relaxed potential energy scans to account for various conformers, ensuring a thorough exploration of the molecule's structural landscape. mdpi.com Such studies can explain the observed yields and stability of different synthesized derivatives. mdpi.com In more complex catalytic systems, such as the electrophilic cyclization to form pyrazoles, a proposed catalytic mechanism can be computationally validated. researchgate.net

A significant application of these methods is in elucidating reaction mechanisms. Theoretical investigations into the molybdenum-catalyzed deoxydehydration of diols, using a pyrazolone-based complex, analyzed different potential pathways. unicam.it By comparing the calculated energy profiles, researchers could determine the most energetically favorable route, providing clarity on the sequence of elementary steps involved. unicam.it Similarly, theoretical calculations for reactions involving protic pyrazole complexes have elucidated the role of the NH group in facilitating heterolytic bond cleavage through hydrogen bonding, which is a key step in catalytic cycles for hydrazine (B178648) oxidation. nih.gov

Table 2: Computational Prediction of Reaction Pathways

| Computational Approach | Predicted Parameter | Application in Reactivity Studies | Reference |

|---|---|---|---|

| Potential Energy Surface Scan | Transition State Energies, Reaction Intermediates | Identifies the lowest energy pathway for a reaction, predicting the major product and explaining selectivity. | unicam.itmdpi.com |

| Vibrational Frequency Calculation | Zero-Point Vibrational Energy, Characterization of Stationary Points | Confirms whether a calculated structure is a minimum (stable species) or a first-order saddle point (transition state). | mdpi.com |

| Mechanism Investigation | Stepwise Energy Profile | Elucidates complex catalytic cycles by breaking them down into elementary steps and calculating the feasibility of each. | nih.govresearchgate.net |

Theoretical Insights into Intermolecular Reactions

Beyond the intramolecular landscape, computational modeling offers profound insights into the intermolecular interactions that govern the assembly of molecules and mediate their reactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the structure, stability, and function of chemical systems.

For pyrazole-thiophene derivatives, the pyrazole NH group is a key site for hydrogen bonding. nih.gov Theoretical calculations can model these interactions precisely, explaining the formation of supramolecular structures and the role of hydrogen bonding in directing the approach of a substrate to a catalytic site. nih.govresearchgate.net In studies of protic pincer-type pyrazole complexes, control experiments and theoretical calculations have pointed to mechanisms featuring multiple and bidirectional proton-coupled electron transfer (PCET) between the catalyst and the substrate, a process mediated by intermolecular hydrogen bonds. nih.gov

Furthermore, Frontier Molecular Orbital (FMO) analysis is a powerful conceptual tool derived from computational chemistry. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most reactive sites within a molecule. mdpi.com For a series of pyrazole-thiophene amides, FMO analysis and other reactivity descriptors were used to predict which compounds would be the most chemically reactive and which would be the most stable. mdpi.com This approach is invaluable for understanding intermolecular reactions, as it helps identify the electrophilic and nucleophilic centers that are likely to interact between two reacting molecules.

Table 3: Analysis of Intermolecular Interactions via Computational Methods

| Interaction Type | Computational Method | Insights Gained | Reference |

|---|---|---|---|

| Hydrogen Bonding | DFT, Atoms in Molecules (AIM) | Elucidates the role of pyrazole N-H in directing substrate binding and facilitating proton transfer in catalytic reactions. | nih.gov |

| Reactivity Hotspots | Frontier Molecular Orbital (FMO) Analysis | Predicts sites for electrophilic and nucleophilic attack in intermolecular reactions based on HOMO-LUMO energy gaps. | mdpi.com |

Future Directions and Research Challenges for Pyrazole and Thiophene Derivative 4

Development of Novel and Environmentally Benign Synthetic Routes

A primary challenge in pharmaceutical development is the creation of synthetic pathways that are not only efficient but also environmentally sustainable. Future research must prioritize the development of green synthetic protocols for Pyrazole (B372694) and thiophene (B33073) derivative 4 and its analogues.

Current research has demonstrated the feasibility of environmentally friendly approaches, such as the use of citrus juice as a natural and effective medium for the synthesis of thiophene-appended pyrazoles. researchgate.netnih.gov These methods offer an alternative to conventional techniques that often rely on harsher reagents like acetic acid. researchgate.netnih.gov The exploration of other natural extracts and green solvents is a key area for future investigation.

Furthermore, the development of novel multi-component reactions (MCRs) stands as a significant opportunity. MCRs allow for the synthesis of complex molecules in a single step, reducing waste and improving efficiency. Microwave-assisted organic synthesis (MAOS) is another promising technique that can dramatically reduce reaction times and increase yields for pyrazole derivatives. mdpi.com The future of synthesizing derivative 4 will likely involve optimizing these green and efficient methodologies.

Table 1: Comparison of Synthetic Routes for Pyrazole-Thiophene Derivatives

| Method | Reagents/Catalysts | Conditions | Advantages |

|---|---|---|---|

| Conventional Synthesis | Acetic Acid (30%) | Reflux | Established method |

| Green Synthesis | Freshly prepared citrus extract | Reflux | Environmentally benign, new protocol nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | ZnCl2 | Microwave irradiation | Reduced reaction times, increased yields mdpi.com |

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.gov For Pyrazole and thiophene derivative 4, these computational tools can accelerate the design and prediction of novel analogues with enhanced biological activities.

Theoretical Exploration of Undiscovered Chemical Reactivities and Transformations

A deeper theoretical understanding of the chemical reactivity of Pyrazole and thiophene derivative 4 is essential for unlocking its full potential. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for exploring the electronic structure and reactivity of molecules. nih.govresearchgate.net

Future research should leverage DFT calculations to investigate the frontier molecular orbitals (HOMO-LUMO) of derivative 4, providing insights into its kinetic stability and chemical reactivity. researchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the rational design of new synthetic transformations. This theoretical exploration can uncover novel reaction pathways that may not be apparent from experimental studies alone, leading to the discovery of unprecedented chemical transformations and the synthesis of unique analogues. researchgate.net

By simulating reaction mechanisms and transition states, computational chemistry can help to optimize reaction conditions and predict the feasibility of novel synthetic routes before they are attempted in the lab, saving time and resources.

Computational Design of Next-Generation Hybrid Scaffolds with Tailored Properties

The concept of molecular hybridization—combining two or more pharmacophores into a single molecule—is a powerful strategy for developing drugs with improved or multi-target activity. acs.org The pyrazole-thiophene scaffold of derivative 4 serves as an excellent foundation for creating next-generation hybrid molecules. nih.gov

Computational design and molecular modeling are central to this effort. By combining the pyrazole-thiophene core with other heterocyclic rings known for their biological activities, such as thiazole (B1198619), new hybrid scaffolds can be designed in silico. nih.govacs.orgrsc.org Molecular docking simulations can then be used to predict how these novel hybrids will bind to specific biological targets, such as enzymes or receptors implicated in disease. bibliomed.orgnih.govrsc.org This computational approach allows for the rational design of molecules with tailored properties, such as enhanced binding affinity, improved selectivity, and desirable pharmacokinetic profiles. nih.gov

Table 2: Examples of Computationally Designed Hybrid Scaffolds

| Hybrid Scaffold | Potential Biological Target(s) | Design Rationale |

|---|---|---|

| Pyrazolyl–thiazole derivatives of thiophene | Dihydrofolate reductase (DHFR), various bacterial and fungal strains researchgate.netacs.org | Exploit complementary pharmacological properties for enhanced antimicrobial activity nih.gov |

| Pyrazole-tethered thiazolidine-2,4-dione | Cancer cell lines (SW480, MCF7) nih.gov | Combine scaffolds to create novel anticancer agents nih.gov |

Bridging In Silico Predictions with Advanced Experimental Validation Methods

While computational methods are powerful predictive tools, their ultimate value lies in their ability to guide and be validated by experimental research. A robust feedback loop between in silico predictions and laboratory validation is critical for the successful development of Pyrazole and thiophene derivative 4.

Future research must emphasize the seamless integration of computational predictions with advanced experimental techniques. For instance, after in silico screening identifies promising derivatives, these compounds must be synthesized and their structures confirmed using methods like NMR spectroscopy and mass spectrometry. nih.govrsc.org

The predicted biological activities must then be tested through rigorous in vitro and in vivo assays. nih.gov For example, if docking studies predict that a derivative will inhibit a particular enzyme, enzyme inhibition assays must be performed to confirm this prediction and determine the inhibitory concentration (IC50). nih.gov This iterative process of prediction, synthesis, and testing will be the cornerstone of developing potent and effective drugs based on the pyrazole-thiophene scaffold. ijhespub.org

Q & A

Basic Research Questions

Q. What are the common structural motifs in pyrazole-thiophene hybrids, and how do they influence antiproliferative activity?

- Methodological Insight : Pyrazole-thiophene hybrids typically retain a planar aromatic core (thiophene or pyrazole) for DNA intercalation or protein binding, coupled with heteroatom-rich linkers (e.g., –S–, –N–, –O–) to enhance hydrogen bonding with biological targets. For example, integrating pyrazole with thiophene via a sulfur-containing linker improved interaction with tumor proteins like topoisomerase II .

- Key Data : Derivatives with 4-chlorophenyl substituents on thiophene showed IC₅₀ values <10 μM against breast cancer (MCF-7) and hepatocarcinoma (HepG2) cell lines .

Q. What synthetic strategies are effective for preparing 4-substituted pyrazole-thiophene derivatives?

- Methodological Insight : Multi-step protocols are common:

Thiosemicarbazide formation : React hydrazine hydrate with substituted isothiocyanates in dichloromethane .

Cyclization : Use microwave-assisted or Claisen condensation to fuse pyrazole and thiophene moieties .

Functionalization : Introduce aldehydes or halogens at the 4-position via nucleophilic substitution (e.g., iodination at pyrazole’s C4 using KI/I₂ under acidic conditions) .

- Example : 4-(4-chlorophenyl)thiazole derivatives were synthesized via thiosemicarbazone intermediates, achieving >75% yields .

Q. How do researchers validate the antioxidant activity of pyrazole-thiophene hybrids?

- Methodological Insight : Standard assays include:

- DPPH/ABTS radical scavenging : Measure IC₅₀ values in dose-response experiments (4.6–100 μg/mL range) .

- Comparative analysis : Thienopyrimidinones show higher antioxidant activity than thienoxadiazoles due to electron-donating groups enhancing radical stabilization .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in reported antiproliferative data for pyrazole-thiophene derivatives?

- Methodological Insight : Contradictions arise from divergent protein targets (e.g., tubulin vs. topoisomerase). Use AutoDock Vina or Schrödinger Suite to:

Screen derivatives against multiple cancer-associated proteins.

Validate binding poses with MD simulations (e.g., 100 ns trajectories to assess stability).

- Case Study : A thieno[2,3-c]pyrazole derivative showed selective cytotoxicity (IC₅₀ = 2.1 μM against leukemia) by stabilizing a unique hydrophobic pocket in Bcl-2 .